trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . This compound features a cyclopropane ring substituted with a trifluorophenyl group and a carboxylic acid group, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, using reagents like diazomethane or other carbene sources . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group in trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo oxidation reactions to form corresponding carboxylate salts or esters.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluorophenyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- trans-2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid
- trans-2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
Compared to its analogs, trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the trifluorophenyl group. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C10H7F3O2 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-2-1-4(8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |
InChI Key |
SLQSPHHAZOAQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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